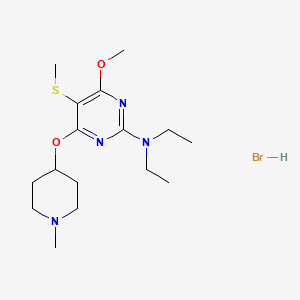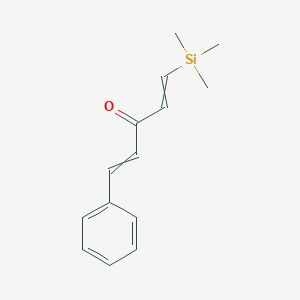
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one is a chemical compound that belongs to the class of penta-1,4-diene-3-ones. This compound features a phenyl group and a trimethylsilyl group attached to a conjugated diene system. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one typically involves the use of mixed aldol condensation reactions. This process generally requires a strong base to facilitate the reaction between benzalacetone and substituted benzaldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and trimethylsilyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential antiviral and antibacterial activities
Medicine: Research into its analogs has indicated possible anticancer and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to bind to viral coat proteins, inhibiting viral replication . The compound’s conjugated diene system allows it to participate in various biochemical pathways, affecting cellular processes such as apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: This compound is similar in structure but lacks the trimethylsilyl group.
Curcumin: A natural analog with significant bioactive properties, commonly found in turmeric.
Uniqueness
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for synthetic chemistry and various research applications.
Properties
CAS No. |
59376-62-4 |
|---|---|
Molecular Formula |
C14H18OSi |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
1-phenyl-5-trimethylsilylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C14H18OSi/c1-16(2,3)12-11-14(15)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
JUSSMLQXXUXNDC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


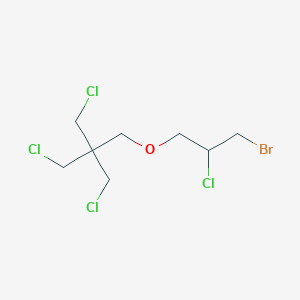
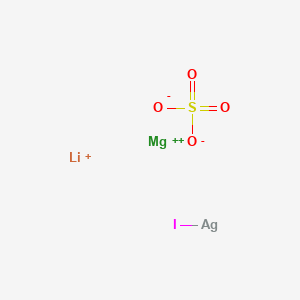

![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)
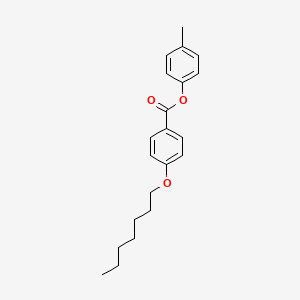
![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)
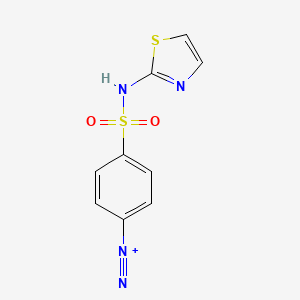


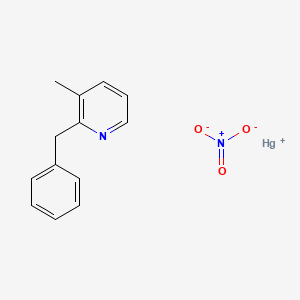
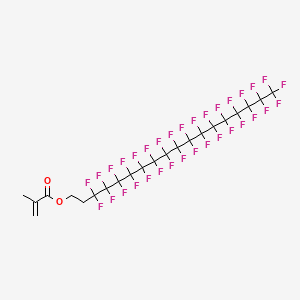
![1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole](/img/structure/B14611125.png)
![1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B14611126.png)
